molecular formula C9H8N2OS B2545919 4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine CAS No. 2168366-39-8

4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine

Cat. No.: B2545919
CAS No.: 2168366-39-8
M. Wt: 192.24
InChI Key: JEMWBLNDASRBAQ-UHFFFAOYSA-N
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Description

4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine is a chemical compound based on the thieno[3,2-d]pyrimidine scaffold, a fused heterocyclic system recognized as a bioisostere of the natural purine bases found in DNA and RNA . This scaffold is considered a privileged structure in medicinal chemistry due to its broad and promising therapeutic potential . The specific prop-2-en-1-yloxy (allyloxy) substituent at the 4-position is a key functionalization that may influence the compound's reactivity, physical properties, and interactions with biological targets, making it a valuable intermediate for further chemical exploration. The thieno[3,2-d]pyrimidine core is a subject of significant investigation in drug discovery, particularly in oncology. Derivatives of this scaffold have been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase target in cancers such as non-small cell lung cancer (NSCLC) . Some thieno[3,2-d]pyrimidine-based inhibitors have demonstrated high potency and selectivity for specific EGFR mutations (like L858R/T790M), showing effective anti-proliferative activity in cellular assays . Furthermore, this scaffold is being explored for the treatment of other conditions, including osteoporosis via inhibition of the enzyme 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) , and as a modulator of biological targets such as sirtuins and TRPC5 channels . The compound is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-prop-2-enoxythieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-2-4-12-9-8-7(3-5-13-8)10-6-11-9/h2-3,5-6H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMWBLNDASRBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NC=NC2=C1SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Chemical Reactions Analysis

4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can react with aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate as a catalyst to form 1,2,3-triazole derivatives.

    Cyclization Reactions: The β-keto amides derived from this compound can be cyclized to form thienopyrimidine-2,4-diones.

Common reagents used in these reactions include copper sulfate, sodium ascorbate, formic acid, triethyl orthoformate, and pyrrolidine . The major products formed from these reactions are various thieno[3,2-d]pyrimidine derivatives, including 1,2,3-triazole fragments .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine has been investigated for its potential as an anticancer agent. Research indicates that derivatives of thieno[3,2-d]pyrimidine can exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported the synthesis of thieno[3,2-d]pyrimidine derivatives that showed promising activity against lymphoma cells, with one compound demonstrating an IC50 value of 0.55 μM against SU-DHL-6 cells, indicating strong antitumor potential and low toxicity against normal cells .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for tumor growth. For example, some derivatives target the EZH2 enzyme, which is implicated in the regulation of gene expression associated with cancer progression . Additionally, thieno[3,2-d]pyrimidines have been shown to induce apoptosis in cancer cells, further supporting their role as potential chemotherapeutic agents .

Agricultural Applications

Herbicide Development
The compound is also being explored for its herbicidal properties. The thieno[3,2-d]pyrimidine scaffold has been identified as a promising structure for developing new herbicides targeting protoporphyrinogen oxidase (PPO), an essential enzyme in the chlorophyll biosynthesis pathway in plants. In silico studies have suggested that modifications to this scaffold can enhance binding affinity and selectivity towards PPO, leading to more effective herbicides with potentially lower environmental impact .

Biochemical Research

Biological Activity and Mechanisms
In addition to its applications in cancer therapy and agriculture, this compound has been studied for its broader biochemical activities. Compounds within this class have shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. Some derivatives have been reported to exhibit low toxicity against mammalian cells while maintaining significant antibacterial activity, making them candidates for further development as novel antibiotics .

Summary of Key Findings

Application AreaKey Findings
Pharmaceuticals - Significant anticancer activity against various cell lines.
- Induces apoptosis and inhibits tumor growth.
Agriculture - Potential herbicide targeting protoporphyrinogen oxidase.
- Structure modifications enhance efficacy.
Biochemical Research - Antimicrobial properties with low mammalian toxicity.
- Potential as novel antibiotics against resistant strains.

Mechanism of Action

The mechanism of action of 4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine involves its interaction with various molecular targets and pathways. The compound’s anticancer activity is attributed to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation and survival . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Thieno[3,2-d]pyrimidine Derivatives

Table 1: Comparison of Substituted Thieno[3,2-d]pyrimidines
Compound Substituents Target/Activity IC50/EC50 Key Findings References
4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine Prop-2-en-1-yloxy at position 4 N/A (Theoretical) N/A Structural similarity to VEGFR-2 inhibitors; propargyl group may enhance reactivity.
1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas (e.g., 2c ) Urea-linked aryl group at position 4 VEGFR-2 150–199 nM Methyl-free position 7 critical for activity; H-bond with Cys919 backbone.
7-Methylated analogs (e.g., 2f ) Methyl at position 7 VEGFR-2 Inactive Methyl disrupts H-bonding and displaces the core ring from the binding site.
4,6-Disubstituted analogs (e.g., 152–157 ) Pyrrolidinyl-acetylenic groups at 4,6 EGFR/ErbB2 14–90 nM (EGFR) Dual inhibition of EGFR/ErbB2; covalent binding enhances potency.
2,6-Substituted analogs (FGFR4-targeted) Electrophilic warheads at 2,6 FGFR4 Not specified Designed to mimic Blu9931; suppresses FGF19/FGFR4 signaling in HCC.

Key Structure-Activity Relationships (SAR)

Position 4 Substitutions :

  • The 4-position is a hotspot for functionalization. Propargyl ethers (e.g., prop-2-en-1-yloxy) may improve membrane permeability or enable click chemistry for targeted drug delivery .
  • Urea-linked aryl groups at position 4 (e.g., 2a–c ) confer potent VEGFR-2 inhibition (IC50: 150–199 nM), with small para-substituents (e.g., nitrile) marginally enhancing activity .

Position 7 Substitutions: Methyl or bulkier groups at position 7 abolish VEGFR-2 inhibition by displacing the thienopyrimidine ring from the ATP-binding pocket, disrupting critical H-bonds with Cys919 .

Dual Substitutions (4,6 or 2,6): 4,6-Disubstituted analogs (e.g., 152–157) exhibit nanomolar EGFR/ErbB2 inhibition, with pyrrolidinyl-acetylenic groups enabling covalent interactions . 2,6-Substituted derivatives show promise against FGFR4, a target in hepatocellular carcinoma, though direct comparisons with 4-substituted analogs are lacking .

Pharmacological Profiles

  • VEGFR-2 Inhibitors : Compounds lacking position 7 substitutions (e.g., 2c ) demonstrate superior enzymatic and cellular activity compared to methylated analogs, highlighting the sensitivity of the kinase active site to steric hindrance .
  • EGFR/ErbB2 Inhibitors : 4,6-Disubstituted derivatives achieve IC50 values as low as 14 nM, surpassing many clinically used EGFR inhibitors .

Biological Activity

4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core with a prop-2-en-1-yloxy substituent. This unique structure contributes to its electronic properties and reactivity, making it an interesting candidate for further biological evaluation.

Anticancer Activity

Research indicates that thieno[3,2-d]pyrimidines, including this compound, exhibit significant anticancer properties. The mechanisms of action primarily involve the induction of programmed cell death (apoptosis and necroptosis) in various cancer cell lines.

  • Case Study : A study revealed that derivatives of thieno[3,2-d]pyrimidines showed potent cytotoxicity against human tumor cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The structure-activity relationship (SAR) analysis highlighted that specific substituents on the thieno[3,2-d]pyrimidine scaffold enhance its biological efficacy .
Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundHepG25.0Apoptosis
This compoundMCF-77.5Necroptosis

Antibacterial Activity

Thieno[3,2-d]pyrimidines have also been investigated for their antibacterial properties. Specifically, this compound has shown activity against both Gram-positive and Gram-negative bacteria.

  • Research Findings : A screening campaign identified this compound as a potential prodrug scaffold against Mycobacterium tuberculosis. The mechanism involves the formation of highly active metabolites through nitroreductase-mediated activation .
Bacterial StrainMIC (mg/L)Activity
MRSA16Potent
E. coli32Moderate

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound has demonstrated anti-inflammatory effects.

  • Study Results : In vitro assays have shown that thienopyrimidine derivatives can inhibit COX-2 activity effectively. For instance, compounds similar to this compound exhibited IC50 values comparable to established anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The SAR analysis of thieno[3,2-d]pyrimidines indicates that modifications at specific positions can significantly influence biological activity. The presence of electron-withdrawing or electron-donating groups can enhance potency against targeted biological pathways.

Q & A

Q. What are the common synthetic routes for 4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. A widely used method involves reacting thieno[3,2-d]pyrimidine derivatives with propargyl bromide under basic conditions (e.g., sodium hydroxide in ethanol). For example, propargylation of a thienopyrimidine precursor at the 4-position yields the target compound after purification via crystallization . Alternative routes employ formamide or phosphorus oxychloride for cyclization of thiophene-carboxamide intermediates .

Q. How is structural characterization of this compound performed?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The thieno[3,2-d]pyrimidine core exhibits distinct proton signals:

  • Thiophene ring protons resonate at δ 6.8–7.5 ppm (DMSO-d6).
  • Pyrimidine protons appear as singlets at δ 8.2–8.9 ppm.
  • The prop-2-en-1-yloxy group shows characteristic doublets for allylic protons (δ 4.5–5.0 ppm) and a triplet for the terminal alkyne (δ 2.2–2.5 ppm) . Mass spectrometry (MS) and elemental analysis further confirm molecular weight and purity.

Q. What biological activities are associated with this scaffold?

Thieno[3,2-d]pyrimidines exhibit kinase inhibitory activity, particularly against EGFR and mTOR, due to their planar heterocyclic structure enabling π-π stacking in ATP-binding pockets . The prop-2-en-1-yloxy substituent enhances solubility and bioavailability, making it a candidate for antitumor agent development .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in propargylation?

Regioselectivity challenges arise due to competing nucleophilic sites. Strategies include:

  • Using polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Introducing electron-withdrawing groups (e.g., Cl, NO2) at the 2-position to direct propargylation to the 4-position .
  • Temperature control: Prolonged heating (80°C) favors thermodynamic control, while lower temperatures (40–60°C) enhance kinetic selectivity .

Q. What strategies address contradictory biological data in dual kinase inhibition studies?

Discrepancies in IC50 values for EGFR vs. microtubule inhibition (e.g., in dual-targeting analogs) often stem from substituent effects. For example:

  • Methoxy groups at the C-6 position enhance microtubule disruption but reduce EGFR affinity.
  • Bulky aryl substituents at C-5 improve kinase inhibition but impair tubulin binding . Resolution: Use molecular docking to identify steric clashes and adjust substituent size/electronic properties iteratively .

Q. How can fluorinated analogs improve pharmacokinetic properties?

Introducing fluoromethyl or difluoromethyl groups at C-6 or C-8 positions increases metabolic stability and blood-brain barrier penetration. For instance, fluorinated thieno[3,2-d]pyrimidines show enhanced mTOR inhibition (IC50 < 50 nM) compared to non-fluorinated analogs .

Q. What analytical methods validate purity in complex synthetic pathways?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. For trace impurities, LC-MS/MS or GC-MS identifies byproducts (e.g., unreacted propargyl bromide or formamide derivatives). Purity >98% is achievable via column chromatography (silica gel, ethyl acetate/hexane) .

Methodological Challenges

Q. How to resolve low yields in cyclocondensation reactions?

Poor yields (e.g., <40%) often result from incomplete ring closure. Solutions include:

  • Using microwave-assisted synthesis to accelerate reaction kinetics.
  • Adding catalytic amounts of p-toluenesulfonic acid (PTSA) to promote dehydration .
  • Replacing formamide with urea or thiourea for milder cyclization conditions .

Q. What computational tools predict binding modes for kinase inhibition?

Molecular dynamics (MD) simulations and density functional theory (DFT) optimize ligand-receptor interactions. For example:

  • Docking studies using AutoDock Vina reveal hydrogen bonding between the pyrimidine N-1 and EGFR’s Met793 residue.
  • Free energy perturbation (FEP) calculations quantify substituent effects on binding affinity .

Q. How to assess toxicity in preclinical studies?

In vitro assays include:

  • MTT assays on HEK293 cells to measure cytotoxicity (IC50).
  • Ames tests for mutagenicity.
    In vivo: Acute toxicity studies in murine models (LD50 determination) and histopathological analysis of liver/kidney tissues .

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